![molecular formula C12H13N3O B1481445 6-(Benzyl(methyl)amino)pyridazin-3-ol CAS No. 2091637-48-6](/img/structure/B1481445.png)
6-(Benzyl(methyl)amino)pyridazin-3-ol
Overview
Description
“6-(Benzyl(methyl)amino)pyridazin-3-ol” is a chemical compound with the molecular formula C12H13N3O . It has a molecular weight of 215.25 g/mol. This compound is intended for research use only.
Synthesis Analysis
The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been well studied in the past decade . The synthetic pathways of these compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “6-(Benzyl(methyl)amino)pyridazin-3-ol” consists of a pyridazin-3-ol core with a benzyl(methyl)amino group attached .Chemical Reactions Analysis
The chemical reactions involving similar compounds like imidazo[1,2-a]pyridines have been categorized into seven important categories: transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Scientific Research Applications
Synthesis of Novel Ring Systems
Research by Károlyházy et al. (2001) demonstrated the synthesis of a novel pyridazinol[3,4-b][1,5]diazepine ring system, showcasing the versatility of pyridazinone derivatives in creating pharmacologically active ring systems. This work highlights the synthetic utility of such compounds in developing new molecular scaffolds with potential pharmacological applications (Károlyházy, Horváth, & Mátyus, 2001).
Antimicrobial Activity Screening
Alonazy et al. (2009) synthesized a series of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones and tested them for antimicrobial activities, although the compounds exhibited minimal activity. This study contributes to the ongoing exploration of pyridazinone derivatives in the search for new antimicrobial agents (Alonazy, Al-Hazimi, & Korraa, 2009).
Anticonvulsant Activity Evaluation
Samanta et al. (2011) prepared 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one derivatives and tested them for anticonvulsant activity, revealing significant effects in some compounds. This demonstrates the potential of pyridazinone derivatives in the development of new anticonvulsant drugs (Samanta et al., 2011).
Cardiotonic Agents
Wang et al. (2008) synthesized novel 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives and assessed their cardiotonic activities. The study revealed clear cardiotonic effects for some compounds, underscoring the therapeutic potential of pyridazinone derivatives as cardiotonic agents (Wang et al., 2008).
Anti-inflammatory and Analgesic Activities
Duendar et al. (2007) synthesized a series of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives and tested them for analgesic and anti-inflammatory activities, finding that some compounds exhibited significant effects without causing gastric ulceration. This highlights the potential of pyridazinone derivatives as safer anti-inflammatory and analgesic agents (Duendar, Goekce, Kuepeli, & Şahin, 2007).
Corrosion Inhibition
Kalai et al. (2020) investigated the corrosion inhibition performance of pyridazinone derivatives for mild steel in acidic solution, demonstrating their efficiency as corrosion inhibitors. This extends the application of pyridazinone derivatives beyond pharmaceuticals to materials science, highlighting their utility in protecting metals against corrosion (Kalai et al., 2020).
properties
IUPAC Name |
3-[benzyl(methyl)amino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-15(9-10-5-3-2-4-6-10)11-7-8-12(16)14-13-11/h2-8H,9H2,1H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGPYGLFNDYNKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Benzyl(methyl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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